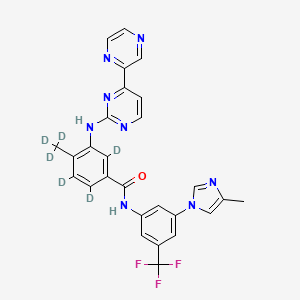

Radotinib-d6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

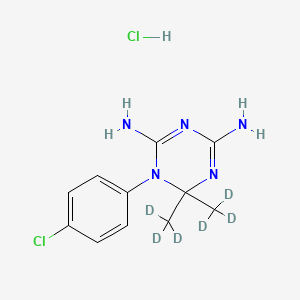

Radotinib-d6 est un dérivé deutéré du Radotinib, un inhibiteur de tyrosine kinase de deuxième génération. Il est principalement utilisé comme standard interne dans la quantification du Radotinib dans diverses méthodes analytiques. Le Radotinib lui-même est connu pour son efficacité dans le traitement de la leucémie myéloïde chronique, en particulier chez les patients présentant une résistance ou une intolérance aux autres inhibiteurs de tyrosine kinase Bcr-Abl .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du Radotinib-d6 implique l'incorporation d'atomes de deutérium dans la molécule de Radotinib. Ceci est généralement réalisé par une série de réactions chimiques qui remplacent les atomes d'hydrogène par du deutérium. Le processus implique souvent l'utilisation de réactifs et de solvants deutérés pour assurer l'incorporation du deutérium à des positions spécifiques au sein de la molécule.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent plusieurs étapes de purification telles que la cristallisation et la chromatographie. L'utilisation de solvants et de réactifs deutérés est cruciale pour maintenir le marquage au deutérium tout au long du processus de production .

Analyse Des Réactions Chimiques

Types de réactions

Radotinib-d6, comme son homologue non deutéré, subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir this compound en ses formes réduites.

Substitution : Les réactions de substitution, en particulier les substitutions nucléophiles, peuvent se produire à des positions spécifiques au sein de la molécule.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Des réactifs nucléophiles comme l'azoture de sodium et le cyanure de potassium sont employés dans des conditions contrôlées.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des alcools ou des amines deutérés .

Applications de la recherche scientifique

This compound est largement utilisé dans la recherche scientifique, en particulier dans les domaines suivants :

Chimie : Comme standard interne en spectrométrie de masse et en spectroscopie de résonance magnétique nucléaire (RMN) pour la quantification et l'élucidation structurale du Radotinib.

Biologie : Utilisé dans des études pour comprendre les voies métaboliques et la pharmacocinétique du Radotinib.

Médecine : Aide au développement de nouvelles stratégies thérapeutiques pour la leucémie myéloïde chronique en fournissant des informations sur le comportement du médicament dans les systèmes biologiques.

Industrie : Employé dans le contrôle qualité et la validation des formulations pharmaceutiques contenant du Radotinib

Mécanisme d'action

This compound, étant une forme marquée du Radotinib, partage le même mécanisme d'action. Le Radotinib inhibe la tyrosine kinase Bcr-Abl, qui est responsable de la prolifération incontrôlée des cellules leucémiques. En se liant au site de liaison à l'ATP de la kinase, le Radotinib empêche la phosphorylation des substrats en aval, inhibant ainsi la croissance cellulaire et induisant l'apoptose des cellules leucémiques .

Applications De Recherche Scientifique

Radotinib-d6 is extensively used in scientific research, particularly in the following areas:

Chemistry: As an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for the quantification and structural elucidation of Radotinib.

Biology: Used in studies to understand the metabolic pathways and pharmacokinetics of Radotinib.

Medicine: Helps in the development of new therapeutic strategies for chronic myeloid leukemia by providing insights into the drug’s behavior in biological systems.

Industry: Employed in the quality control and validation of pharmaceutical formulations containing Radotinib

Mécanisme D'action

Radotinib-d6, being a labeled form of Radotinib, shares the same mechanism of action. Radotinib inhibits the Bcr-Abl tyrosine kinase, which is responsible for the uncontrolled proliferation of leukemic cells. By binding to the ATP-binding site of the kinase, Radotinib prevents the phosphorylation of downstream substrates, thereby inhibiting cell growth and inducing apoptosis in leukemic cells .

Comparaison Avec Des Composés Similaires

Composés similaires

Imatinib : Le premier inhibiteur de Bcr-Abl de première génération, utilisé dans le traitement de la leucémie myéloïde chronique.

Dasatinib : Un inhibiteur de deuxième génération avec un spectre d'activité plus large.

Nilotinib : Un autre inhibiteur de deuxième génération avec une efficacité et un profil de sécurité améliorés.

Unicité du Radotinib-d6

This compound est unique en raison de son marquage au deutérium, qui présente plusieurs avantages :

Stabilité accrue : Les atomes de deutérium forment des liaisons plus fortes que l'hydrogène, ce qui conduit à une stabilité métabolique accrue.

Pharmacocinétique améliorée : La substitution au deutérium peut modifier les propriétés d'absorption, de distribution, de métabolisme et d'excrétion (ADME) du médicament.

Quantification précise : En tant que standard interne, this compound permet une quantification précise du Radotinib dans diverses méthodes analytiques

Propriétés

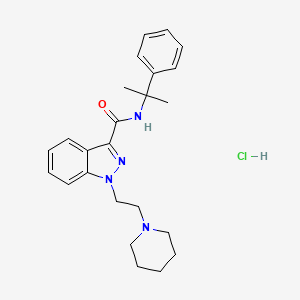

Formule moléculaire |

C27H21F3N8O |

|---|---|

Poids moléculaire |

536.5 g/mol |

Nom IUPAC |

2,3,6-trideuterio-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-5-[(4-pyrazin-2-ylpyrimidin-2-yl)amino]-4-(trideuteriomethyl)benzamide |

InChI |

InChI=1S/C27H21F3N8O/c1-16-3-4-18(9-23(16)37-26-33-6-5-22(36-26)24-13-31-7-8-32-24)25(39)35-20-10-19(27(28,29)30)11-21(12-20)38-14-17(2)34-15-38/h3-15H,1-2H3,(H,35,39)(H,33,36,37)/i1D3,3D,4D,9D |

Clé InChI |

DUPWHXBITIZIKZ-LJVZJTOJSA-N |

SMILES isomérique |

[2H]C1=C(C(=C(C(=C1C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)[2H])NC4=NC=CC(=N4)C5=NC=CN=C5)C([2H])([2H])[2H])[2H] |

SMILES canonique |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=NC=CN=C5 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,4S,7R,8R)-4-hydroxy-3-oxo-2,11-dioxatricyclo[5.4.0.04,8]undeca-5,9-diene-10-carboxamide](/img/structure/B10820286.png)

![8-[2-[(4-Amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-7,17-dihydroxydocosa-4,9,11,13,15,19-hexaenoic acid](/img/structure/B10820329.png)

![(4S)-4-hydroxy-3-oxo-2,11-dioxatricyclo[5.4.0.04,8]undeca-5,9-diene-10-carboxamide](/img/structure/B10820341.png)

![3,4-dichloro-N-cyclopropyl-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]benzamide](/img/structure/B10820367.png)

![trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate](/img/structure/B10820372.png)